
3-(3-Benzyloxyphenyl)-3-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of a benzyloxy group and a propyl chain attached to the phenyl ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, ensuring a more efficient synthesis process.
化学反応の分析
Types of Reactions
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(benzyloxy)phenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, modulating their activity. The pyrrolidine ring can interact with various biological macromolecules, influencing their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(3-(Benzyloxy)phenyl)-3-methylpyrrolidine
- 3-(3-(Benzyloxy)phenyl)-3-ethylpyrrolidine
- 3-(3-(Benzyloxy)phenyl)-3-butylpyrrolidine
Uniqueness
3-(3-(Benzyloxy)phenyl)-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
特性
CAS番号 |
27443-56-7 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
3-(3-phenylmethoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C20H25NO/c1-2-11-20(12-13-21-16-20)18-9-6-10-19(14-18)22-15-17-7-4-3-5-8-17/h3-10,14,21H,2,11-13,15-16H2,1H3 |
InChIキー |
NLJPWCQDTXGATR-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCNC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
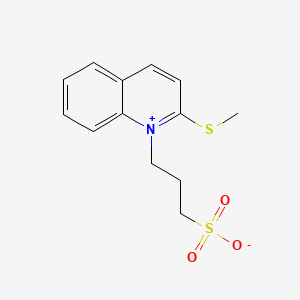
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
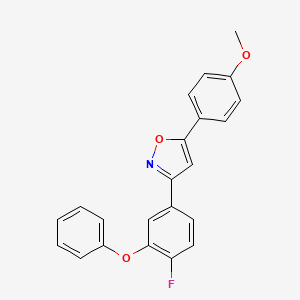
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
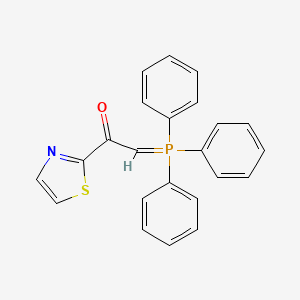
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)

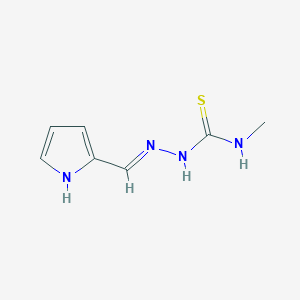

![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
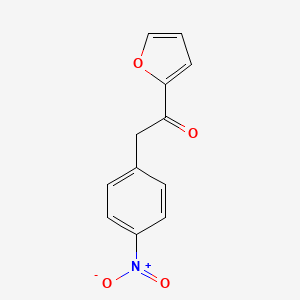
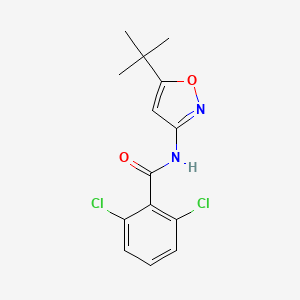
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
